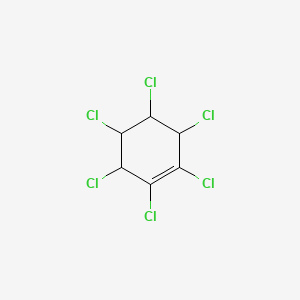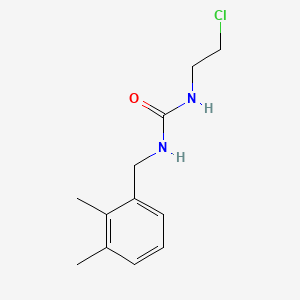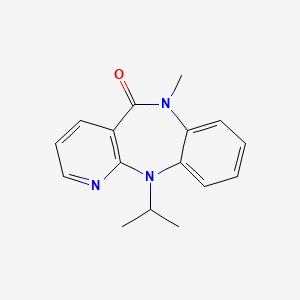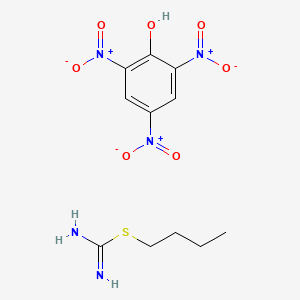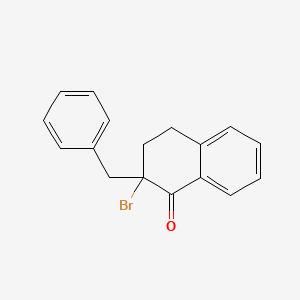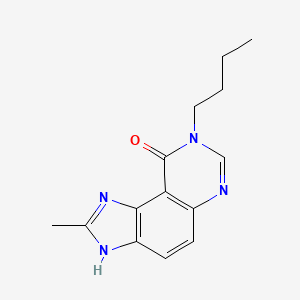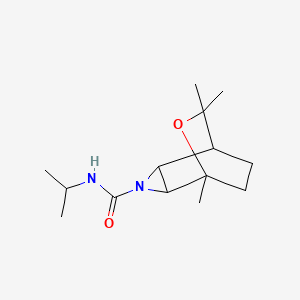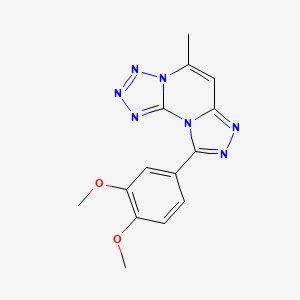![molecular formula C22H30O4 B12808545 10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane CAS No. 5146-81-6](/img/structure/B12808545.png)
10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane is a complex organic molecule characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various fields, including materials science, pharmaceuticals, and chemical research. Its intricate structure allows for diverse chemical reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Tetracyclic Core: The initial step involves constructing the tetracyclic core through a series of cyclization reactions. This can be achieved using Diels-Alder reactions, followed by intramolecular cyclizations.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the oxirane and ether linkages. This can be done through epoxidation reactions and etherification processes.
Final Assembly: The final step involves coupling the two tetracyclic units via an ethoxy linker. This is typically achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and functionalization steps, as well as the development of robust purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can target the oxirane ring or other functional groups, resulting in the opening of the ring and formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium alkoxides or amines can be employed under basic conditions.
Major Products
The major products of these reactions include diols from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving epoxides and ethers. Its interactions with biological macromolecules can provide insights into enzyme specificity and mechanism.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical transformations makes it a valuable scaffold for drug design.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers with unique mechanical properties or coatings with enhanced durability.
Mechanism of Action
The mechanism by which 10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecule and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxatetracyclo[6.2.1.02,7.03,5]undecane-9-ene
- 2,5-Methano-2H-indeno[1,2-b]oxirene
Uniqueness
Compared to similar compounds, 10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane stands out due to its dual tetracyclic structure connected by an ethoxy linker. This unique architecture provides enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5146-81-6 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
10-[2-(4-oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C22H30O4/c1(23-15-5-9-3-13(15)19-11(9)7-17-21(19)25-17)2-24-16-6-10-4-14(16)20-12(10)8-18-22(20)26-18/h9-22H,1-8H2 |
InChI Key |
HRUIRWVQYBQBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2CC4C3O4)OCCOC5CC6CC5C7C6CC8C7O8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


